molecular formula C24H25N3O3S2 B2398332 4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 476626-03-6

4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No. B2398332
CAS RN: 476626-03-6
M. Wt: 467.6
InChI Key: SCJSOAVKAZHEEY-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, also known as DASB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DASB is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand for the imaging of the serotonin transporter (SERT) in the brain.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide and its derivatives are often synthesized and structurally analyzed for their potential application in various fields. Research has been conducted on similar compounds, exploring their synthesis and the structural aspects, which are crucial for understanding their reactivity and interaction with biological systems. For instance, compounds derived from thiazole and thiazoline have been synthesized and characterized using techniques like infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy (Lynch et al., 2006).

Anticancer Activity

Compounds with a benzamide structure, often including a thiazole moiety, have been evaluated for their anticancer properties. Research has shown that certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential therapeutic applications of such compounds (Ravinaik et al., 2021).

Antimicrobial Activity

Various benzamide derivatives, especially those incorporating a thiazole ring, have been synthesized and assessed for their antimicrobial efficacy. Studies have highlighted that compounds with electron-donating groups on the phenyl ring, such as hydroxyl and amino groups, exhibit significant antimicrobial activity (Chawla, 2016). This indicates the potential of these compounds in developing new antimicrobial agents.

Adjuvant Activity in Vaccines

Research on aminothiazole scaffold compounds, similar in structure to 4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, has revealed their potential as co-adjuvants in vaccines. These compounds have been shown to potentiate the immune response from vaccines, indicating their significant role in improving vaccine efficacy (Saito et al., 2022).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-10-8-19(9-11-20)23(28)26-24-25-22(16-31-24)21-12-7-17(3)15-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJSOAVKAZHEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

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